Rimonabant-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rimonabant-d10 is a deuterium-labeled version of Rimonabant . It’s used as an internal standard for the quantification of Rimonabant by GC or LC-MS . Rimonabant is a cannabinoid 1 (CB1) receptor antagonist with a Ki of 5.6 nM . It’s selective for CB1 over CB2 receptors .
Molecular Structure Analysis
Rimonabant-d10 has a molecular formula of C22H11Cl3D10N4O and a formula weight of 473.8 . Its InChi Code is InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 .Physical And Chemical Properties Analysis
Rimonabant-d10 is a solid under normal conditions . It is soluble in chloroform .科学研究应用
肥胖和代谢综合征:Rimonabant已显示出在肥胖Zucker fa/fa大鼠中减少肝脂肪变性和代谢综合征特征方面的有效性。这包括改善炎症、血脂异常以及抗炎激素脂联素水平的增加 (Gary-Bobo等,2007)。
对脂质谱的影响:发现它能改善超重患者血脂异常的代谢风险因素,包括脂联素水平 (Després等,2005)。
抗抑郁活性:最初,rimonabant在小鼠中显示出类似三环抗抑郁药丙咪嗪的抗抑郁效果。然而,在长期治疗后,这些效果减弱,表明与情绪调节的复杂相互作用 (Lee et al., 2009)。
精神科副作用:长期使用rimonabant导致啮齿动物模型中出现类似抑郁的表型,包括在强迫游泳实验中增加的不动时间和对含蔗糖水的摄入减少,表明缺乏愉悦感 (Beyer et al., 2010)。
2型糖尿病:rimonabant在超重或肥胖的2型糖尿病患者中显示出有效性,改善HbA1c水平和心血管及代谢风险因素 (Scheen et al., 2006)。
心脏代谢风险因素:已经显示出它能持续降低超重/肥胖患者的体重、腰围、甘油三酯、血压、胰岛素抵抗和C-反应蛋白水平,同时增加高密度脂蛋白胆固醇浓度 (Scheen, 2008)。
对促进恐惧效应的影响:一项研究发现,当rimonabant注射到大脑中时,会引起小鼠持续的恐惧反应,表明与情绪处理的复杂相互作用 (Micale et al., 2019)。
在治疗其他疾病中的潜力:rimonabant被认为在肥胖管理之外还有潜在作用,比如在治疗吸烟和心脏代谢风险因素方面 (Gelfand & Cannon, 2006)。
安全和危害
未来方向
The development of peripheral CB1 blockers, characterized by low brain penetrance, has been a focus in recent years . These molecules seem to overcome the neuropsychiatric negative effects previously observed with brain-penetrant CB1 inhibitors, while retaining or even outperforming their efficacy . The mechanisms of action of these peripherally restricted compounds are only beginning to emerge . Further studies are needed to better establish the benefit-to-risk profile of these drugs and define their place in obesity and diabetes management .
属性
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPYUJPEARBJL-ODKVXHBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rimonabant-d10 |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。